Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

Catalog No.
S15092742
CAS No.
62907-71-5
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
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Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

CAS Number

62907-71-5

Product Name

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-

IUPAC Name

2-ethenyl-2,3-dimethyl-3-nitrooxirane

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c1-4-5(2)6(3,10-5)7(8)9/h4H,1H2,2-3H3

InChI Key

NVORMTDMQIUICW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)[N+](=O)[O-])C=C

Oxirane, 2-ethenyl-2,3-dimethyl-3-nitro- is a specific type of oxirane, a cyclic ether characterized by a three-membered ring structure containing one oxygen atom and two carbon atoms. This compound features a vinyl group (ethenyl) and a nitro group at the 3-position of the oxirane ring. The molecular formula for this compound is C7H11NO2C_7H_11NO_2, and it is known for its unique reactivity due to the strained nature of the oxirane ring, which can lead to various chemical transformations.

  • Ring Opening Reactions: The strained oxirane ring can undergo nucleophilic ring-opening reactions when treated with nucleophiles such as alcohols, amines, or thiols. This process typically results in the formation of diols or other functionalized products.
  • Epoxidation: The compound can also serve as an epoxide in various chemical syntheses, where it can be converted into more complex structures through reactions with different reagents.
  • Electrophilic Additions: The presence of the nitro group enhances the electrophilic character of the double bond in the vinyl group, making it susceptible to electrophilic addition reactions.

Several methods exist for synthesizing oxiranes:

  • Base-Catalyzed Reactions: One common method involves the reaction of alkenes with peracids in a base-catalyzed environment to produce oxiranes. This method allows for the introduction of various substituents on the oxirane ring.
  • Halohydrin Method: Another approach is to convert alkenes to halohydrins and then treat them with strong bases to induce intramolecular cyclization to form the oxirane.
  • Direct Synthesis from Alcohols: Alcohols can be converted into oxiranes through a reaction with sulfuric acid or other dehydrating agents followed by treatment with an alkene.
  • Specific Patent Methods: According to a patent (EP0124009B1), oxiranes can also be synthesized by reacting dimethyl sulfide with dimethyl sulfate followed by treatment with carbonyl compounds in the presence of a strong base and an inert organic solvent like acetonitrile .

Oxirane compounds have various applications across different fields:

  • Chemical Intermediates: They are often used as intermediates in organic synthesis for producing pharmaceuticals, agrochemicals, and fine chemicals.
  • Polymer Production: Oxiranes can be polymerized to form epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
  • Plant Growth Regulators: Some oxiranes have been identified as having plant growth-regulating properties, making them useful in agricultural applications .

Several compounds share structural similarities with oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Oxirane (Ethylene oxide)Cyclic etherSimple epoxide without additional substituents
2-Methyl-2-vinyl-oxiraneCyclic etherLacks nitro group; more reactive due to vinyl substitution
1-Nitro-2-methyl-oxiraneCyclic etherContains nitro group but lacks vinyl functionality
3-Nitro-1-butene oxideCyclic etherDifferent positioning of nitro group; affects reactivity

The presence of both a vinyl group and a nitro group in oxirane, 2-ethenyl-2,3-dimethyl-3-nitro-, distinguishes it from other similar compounds by enhancing its reactivity and potential applications in synthetic chemistry and material science.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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